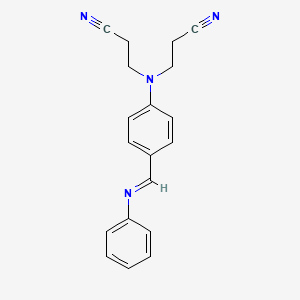
N-(2-Bromophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is an organic compound that belongs to the class of amides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 2-bromobenzoic acid with 3-(4-phenyl-2-thienyl)-2-propenamine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for oxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like Pd(PPh3)4 and various nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of N-(2-Bromophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- N-(2-Chlorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- N-(2-Fluorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- N-(2-Iodophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
Uniqueness
N-(2-Bromophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.
特性
CAS番号 |
853348-17-1 |
|---|---|
分子式 |
C19H14BrNOS |
分子量 |
384.3 g/mol |
IUPAC名 |
(E)-N-(2-bromophenyl)-3-(4-phenylthiophen-2-yl)prop-2-enamide |
InChI |
InChI=1S/C19H14BrNOS/c20-17-8-4-5-9-18(17)21-19(22)11-10-16-12-15(13-23-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)/b11-10+ |
InChIキー |
OSVFNBGLMFCHKI-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)/C=C/C(=O)NC3=CC=CC=C3Br |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)C=CC(=O)NC3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





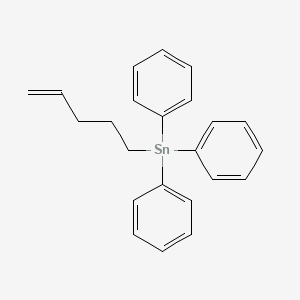



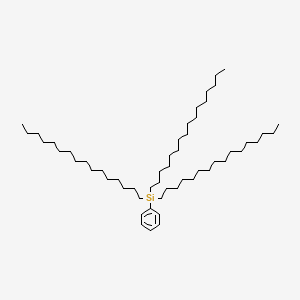
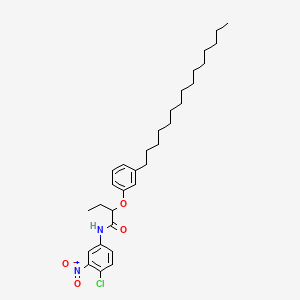
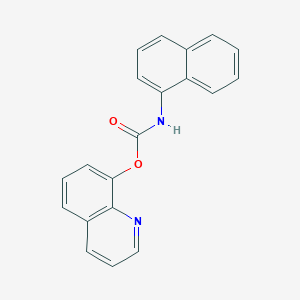

![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)
